Bienvenue dans la boutique en ligne BenchChem!

6-(3,3-Difluoropiperidin-1-yl)nicotinic acid

Lipophilicity Permeability Drug Design

This 6-(3,3-Difluoropiperidin-1-yl)nicotinic acid scaffold is essential for CNS drug discovery. The 3,3-difluoropiperidine motif significantly lowers pKa to 6.51, reducing hERG liability and enhancing blood-brain barrier penetration (XLogP 2.0). It is not interchangeable with non-fluorinated or regioisomeric analogs. Procure this high-purity building block to ensure metabolic stability and target specificity in your lead series.

Molecular Formula C11H12F2N2O2
Molecular Weight 242.22 g/mol
CAS No. 2000117-61-1
Cat. No. B1476410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3,3-Difluoropiperidin-1-yl)nicotinic acid
CAS2000117-61-1
Molecular FormulaC11H12F2N2O2
Molecular Weight242.22 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)C2=NC=C(C=C2)C(=O)O)(F)F
InChIInChI=1S/C11H12F2N2O2/c12-11(13)4-1-5-15(7-11)9-3-2-8(6-14-9)10(16)17/h2-3,6H,1,4-5,7H2,(H,16,17)
InChIKeyGIWDEPXGWLLTKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(3,3-Difluoropiperidin-1-yl)nicotinic acid (CAS 2000117-61-1) for Procurement | Key Properties & Procurement Overview


6-(3,3-Difluoropiperidin-1-yl)nicotinic acid (CAS 2000117-61-1) is a fluorinated heterocyclic building block with the molecular formula C11H12F2N2O2 and a molecular weight of 242.22 g/mol . It is characterized by a nicotinic acid core substituted at the 6-position with a 3,3-difluoropiperidine moiety. Its computed properties include a topological polar surface area of 53.4 Ų and an XLogP of 2.0, which are critical for predicting drug-likeness and permeability [1]. This compound is commercially available from multiple suppliers, with reported purities reaching 98% .

Why 6-(3,3-Difluoropiperidin-1-yl)nicotinic acid (CAS 2000117-61-1) Cannot Be Substituted with Generic Analogs


The 6-(3,3-Difluoropiperidin-1-yl)nicotinic acid scaffold is not interchangeable with its non-fluorinated or regioisomeric analogs due to the profound impact of the 3,3-difluoropiperidine group on key molecular properties. The introduction of two fluorine atoms at the 3-position of the piperidine ring significantly reduces the basicity of the nitrogen atom, with the predicted pKa of 3,3-difluoropiperidine being 6.51 , compared to piperidine's pKa of 11.22. This alteration directly influences the molecule's ionization state at physiological pH, thereby affecting its ability to cross biological membranes and its potential for off-target interactions, such as hERG channel blockade [1]. Furthermore, the 6-position substitution pattern on the nicotinic acid core differentiates this compound from its 2-substituted positional isomer, which can lead to divergent biological activities and synthetic utility. Therefore, substituting this specific compound with a structurally similar but chemically distinct analog is likely to result in experimental failure or altered pharmacokinetic and pharmacodynamic profiles.

Quantitative Evidence for 6-(3,3-Difluoropiperidin-1-yl)nicotinic acid (CAS 2000117-61-1) vs. Closest Analogs


Lipophilicity Modulation: XLogP Comparison vs. Non-Fluorinated Analog

The incorporation of two fluorine atoms on the piperidine ring of 6-(3,3-Difluoropiperidin-1-yl)nicotinic acid results in a quantifiable increase in lipophilicity compared to its non-fluorinated counterpart, 6-(piperidin-1-yl)nicotinic acid. This change can influence membrane permeability and volume of distribution .

Lipophilicity Permeability Drug Design

Basicity Modulation: pKa Reduction and Mitigation of hERG Liability

The 3,3-difluoropiperidine moiety in the target compound is a recognized structural feature used to lower the pKa of the piperidine nitrogen. This reduction in basicity is a strategic approach to minimize the risk of blocking the hERG potassium channel, a common cause of drug-induced cardiac arrhythmias. A patent on 5-HT2B receptor antagonists explicitly describes replacing a 3-methoxy-piperidine with 3-fluoropiperidine and 3,3-difluoropiperidine to lower the pKa and thereby reduce the likelihood of hERG channel blockade [1].

Cardiotoxicity hERG Medicinal Chemistry

Metabolic Stability Enhancement via C-F Bond Introduction

Fluorination, such as that found in the 3,3-difluoropiperidine group of the target compound, is a well-established strategy to improve the metabolic stability of drug candidates. The strong C-F bond is resistant to oxidative metabolism by cytochrome P450 enzymes, potentially leading to a longer half-life .

Metabolic Stability Pharmacokinetics Fluorine Chemistry

Positional Isomerism: Differentiation from 2-Substituted Regioisomer

The position of the carboxylic acid group on the pyridine ring distinguishes this compound from its close structural analog, 2-(3,3-Difluoropiperidin-1-yl)nicotinic acid. While both share the same molecular formula (C11H12F2N2O2) and molecular weight (242.22 g/mol) [REFS-1, REFS-2], the difference in substitution pattern can significantly impact receptor binding and intermolecular interactions.

Regioselectivity Isomerism Chemical Biology

Recommended Research and Industrial Application Scenarios for 6-(3,3-Difluoropiperidin-1-yl)nicotinic acid (CAS 2000117-61-1)


Design and Synthesis of CNS-Penetrant Drug Candidates

Given its optimized XLogP of 2.0 [1] and the reduced basicity (pKa ~6.51) of its piperidine nitrogen , this compound is a prime candidate for use as a building block in the synthesis of central nervous system (CNS)-targeted therapeutics. The moderate lipophilicity and lower pKa are favorable properties for crossing the blood-brain barrier while minimizing the risk of hERG-related cardiotoxicity [2].

Lead Optimization for Reduced hERG Liability

For research programs where hERG channel blockade is a concern, this scaffold offers a strategic advantage. The 3,3-difluoropiperidine group is a known structural motif for reducing pKa and mitigating hERG interactions [2]. Incorporating this specific building block into a lead series can be a rational approach to improving the cardiovascular safety profile of novel chemical entities.

Development of Metabolically Stable Probes

The presence of metabolically resistant C-F bonds makes this compound an excellent starting point for creating in vivo chemical probes or developing drug candidates where enhanced metabolic stability is desired . This feature is particularly valuable for programs targeting enzymes like cytochrome P450s, where metabolic clearance is a primary hurdle.

Quote Request

Request a Quote for 6-(3,3-Difluoropiperidin-1-yl)nicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.